molecular formula C23H18Cl2N2O2 B10923111 1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10923111
M. Wt: 425.3 g/mol
InChI Key: FTGVJRWSYWUVEM-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two methoxyphenyl groups and a dichlorophenyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. One common synthetic route includes the following steps:

    Condensation Reaction: The reaction of 2,5-dichlorobenzoyl chloride with 2-methoxyphenylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.

    Substitution: The final product is obtained by substituting the remaining positions on the pyrazole ring with 2-methoxyphenyl groups.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro groups to amino groups.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to exert its effects by:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Induction of Apoptosis: In cancer cells, it can induce apoptosis (programmed cell death) by activating specific signaling pathways and disrupting cellular homeostasis.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(2,5-Dichlorophenyl)-3,5-diphenyl-1H-pyrazole: Similar structure but lacks the methoxy groups, which may affect its chemical reactivity and biological activity.

    1-(2,5-Dichlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Contains methoxy groups at different positions, potentially altering its properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-22-9-5-3-7-16(22)19-14-20(17-8-4-6-10-23(17)29-2)27(26-19)21-13-15(24)11-12-18(21)25/h3-14H,1-2H3

InChI Key

FTGVJRWSYWUVEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4OC

Origin of Product

United States

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